5-Bromo-2-(3-methoxyazetidin-1-yl)aniline
Description
5-Bromo-2-(3-methoxyazetidin-1-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 5-position and a 3-methoxyazetidin-1-yl group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
5-bromo-2-(3-methoxyazetidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-14-8-5-13(6-8)10-3-2-7(11)4-9(10)12/h2-4,8H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVSBASNREYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline typically involves the introduction of the bromine atom and the azetidine ring onto the aniline core. One common method is the bromination of 2-(3-methoxyazetidin-1-yl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-methoxyazetidin-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(3-methoxyazetidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the azetidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aniline Core
The following table compares 5-Bromo-2-(3-methoxyazetidin-1-yl)aniline with analogs differing in substituent groups at the 2-position:
Key Observations :
- Lipophilicity : The trifluoromethoxy group in increases lipophilicity (XLogP3 ≈ 3.8) compared to the methoxyazetidine group, which may influence membrane permeability.
- Applications: Piperazine derivatives (e.g., ) are prioritized in drug discovery due to their proven role in kinase inhibitors, whereas phenoxy-substituted analogs (e.g., ) are explored in materials science for conjugated systems.
Contrast with Other Methods :
- Diazotization : Used in for introducing iodine but may require careful pH control to avoid side reactions.
Biological Activity
5-Bromo-2-(3-methoxyazetidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound consists of a bromine atom attached to a benzene ring, which is further substituted with a methoxyazetidine moiety. The presence of the bromine atom and the azetidine ring contributes to its biological activity by influencing the compound's interactions with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to this compound. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | VEGFR-2 Inhibition |
| 7d | A-549 (Lung) | 2.93 ± 0.47 | Apoptosis Induction |
| 12a | MCF-7 | 39.53 ± 2.02 | Cell Cycle Arrest |
The derivatives 7c and 7d demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cancer cell lines, respectively. The IC50 values indicate that these compounds are effective at low concentrations, suggesting strong anticancer potential.
The mechanism through which this compound exerts its anticancer effects appears to involve:
- VEGFR-2 Inhibition : Compounds like 7c and 7d have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
- Induction of Apoptosis : The compounds induce apoptosis in cancer cells by activating apoptotic markers such as caspases, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest, preventing cancer cells from proliferating.
Case Studies and Research Findings
A notable study evaluated the biological activity of several indolinone derivatives, including those related to this compound. The study reported that these compounds exhibited potent anti-proliferative effects against various cancer cell lines, with some derivatives showing selectivity towards specific types of cancer.
Example Case Study
In a study published in April 2023, researchers synthesized a series of indolinone derivatives and assessed their anticancer activities against MCF-7 and A549 cell lines. The results indicated that compounds with specific substitutions on the indolinone scaffold exhibited enhanced activity, particularly those with halogenated groups which increased binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
